molecular formula C7H10N2OS2 B13828590 Ammonium p-hydroxydithiocarbanilate CAS No. 30714-45-5

Ammonium p-hydroxydithiocarbanilate

Cat. No.: B13828590
CAS No.: 30714-45-5
M. Wt: 202.3 g/mol
InChI Key: DTHRCFYLLASFIA-UHFFFAOYSA-N
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Description

Ammonium 4-hydroxydithiocarbanilate is a thiocarbamide derivative characterized by a dithiocarbamate (-N-CSS⁻) group attached to a 4-hydroxyphenyl moiety, with an ammonium (NH₄⁺) counterion. This compound is synthesized via condensation reactions involving aromatic amines and carbon disulfide or related reagents . Its structure enables diverse reactivity, including coordination with metals and participation in condensation reactions to form derivatives like benzylidene or piperonylidene analogs .

Properties

CAS No.

30714-45-5

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

azane;(4-hydroxyphenyl)carbamodithioic acid

InChI

InChI=1S/C7H7NOS2.H3N/c9-6-3-1-5(2-4-6)8-7(10)11;/h1-4,9H,(H2,8,10,11);1H3

InChI Key

DTHRCFYLLASFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)[S-])O.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium p-hydroxydithiocarbanilate typically involves the reaction of p-hydroxyaniline with carbon disulfide in the presence of ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Ammonium p-hydroxydithiocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have their own unique properties and applications .

Scientific Research Applications

Ammonium p-hydroxydithiocarbanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium p-hydroxydithiocarbanilate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. Additionally, its ability to form disulfide bonds makes it useful in redox reactions and as a stabilizing agent in various chemical processes .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects : Chlorine substituents (e.g., in s-3:5-dichloro and tetrachloro derivatives) enhance thermal stability but reduce solubility in polar solvents due to increased hydrophobicity .
  • Ammonium vs. Aromatic Groups : The ammonium ion in the target compound likely improves water solubility compared to neutral aromatic thiocarbamides, which are more organic-solvent-soluble .

Physical Properties

Compound Melting Point/Decomposition Solubility Profile
Ammonium 4-hydroxydithiocarbanilate Not reported Likely polar solvents (H₂O)
s-3:5-dichloro-4-hydroxydiphenylthiocarbamide 138–140°C Low in H₂O, moderate in organics
Tetrachloro-dihydroxydiphenylthiocarbamide 210°C (decomp.) Insoluble in H₂O, soluble in DMSO
Benzylidene derivative 99–101°C Organic solvents (e.g., chloroform)

Key Observations :

  • Thermal Stability: Halogenation correlates with higher decomposition temperatures. The tetrachloro derivative decomposes at 210°C, whereas non-halogenated analogs (e.g., benzylidene) melt below 150°C .
  • Solubility : The ammonium group enhances aqueous compatibility, whereas chloro and aromatic substituents favor organic solubility .

Notes on Key Findings and Limitations

Substituent Impact : Chlorine atoms significantly alter melting points and solubility but may limit biomedical applicability due to toxicity concerns.

Data Gaps : Direct experimental data on the target compound’s melting point, solubility, and catalytic performance are absent in the provided evidence, necessitating further study.

Synthetic Flexibility : The ability to form Schiff bases (e.g., benzylidene derivatives) highlights opportunities for tailoring solubility and reactivity .

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